2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
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Overview
Description
2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a chemical compound with the molecular formula C8H15NO4S and a molecular weight of 221.28 g/mol . This compound is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves several steps. One common method includes the reaction of 3-methylthiolane-1,1-dioxide with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and various substituted acetamides.
Scientific Research Applications
2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide include other thiolane derivatives and acetamide compounds. Some examples are:
3-methylthiolane-1,1-dioxide: A precursor in the synthesis of the target compound.
N-methylacetamide: A simpler acetamide derivative with different chemical properties.
2-methoxyacetamide: A related compound with a similar structure but lacking the thiolane ring.
The uniqueness of this compound lies in its combination of the thiolane ring and the acetamide group, which imparts distinct chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-methoxy-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(9-7(10)5-13-2)3-4-14(11,12)6-8/h3-6H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPHJGKASHJNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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